Galili antigen undecaose is a carbohydrate antigen characterized by its unique structure and significant biological implications. It is primarily recognized as the α-gal epitope, which is composed of a specific oligosaccharide sequence that plays a crucial role in various immunological processes. This antigen is particularly notable for its presence in non-primate mammals and its interaction with the human natural antibody known as anti-Gal.
The Galili antigen undecaose is derived from the glycosylation processes in non-primate mammals, where it is synthesized by the enzyme α1,3-galactosyltransferase. This enzyme catalyzes the addition of galactose residues to form the α-gal epitope, which is a major carbohydrate antigen found in species such as pigs and cows, but absent in humans and Old World monkeys .
Galili antigen undecaose belongs to the class of carbohydrate antigens, specifically categorized under oligosaccharides. It is part of a broader group of glycan structures that are essential for various biological functions, including immune recognition and response.
The synthesis of Galili antigen undecaose can be achieved through several methods, primarily involving glycosylation reactions. The most common approach includes enzymatic synthesis using purified α1,3-galactosyltransferase to catalyze the formation of the α-gal epitope from precursor substrates.
Technical Details:
Galili antigen undecaose has a specific molecular structure characterized by its oligosaccharide composition. The basic unit of this antigen can be represented as:
This structure consists of multiple sugar units linked together, contributing to its immunogenic properties.
The molecular weight of Galili antigen undecaose is approximately 1600.44 g/mol, with a chemical formula of . The precise arrangement of sugar residues within the molecule determines its recognition by antibodies and other proteins involved in immune responses.
Galili antigen undecaose participates in several key chemical reactions that are critical for its biological functions. These include:
Technical Details:
The mechanism through which Galili antigen undecaose exerts its effects involves several steps:
Research indicates that anti-Gal can mediate significant immunological reactions against pathogens such as Trypanosoma cruzi, where it binds to glycoinositolphospholipids presenting α-gal epitopes .
Galili antigen undecaose is typically presented as a solid or powder form in laboratory settings. Its stability can vary based on environmental conditions such as temperature and humidity.
Key chemical properties include:
Relevant data regarding these properties can be found in product specifications provided by suppliers .
Galili antigen undecaose has several important applications in scientific research and clinical settings:
The Galili antigen undecaose is an oligosaccharide with the structure Galα1-3(Galβ1-4GlcNAcβ1-3)₄Galβ1-4Glc, representing a high-molecular-weight polymer of the α-galactosyl epitope (α-Gal). This antigen is chemically defined as an undecaose (11-sugar unit) with a molecular weight of 1,965.77 Da and the formula C₇₄H₁₂₄N₄O₅₆ [1]. Its core structure, Galα1-3Galβ1-4GlcNAc-R, serves as the minimal recognition motif for the human anti-Gal antibody [5] [9]. The α-Gal epitope is presented on glycolipids and glycoproteins of non-primate mammals, where it exists in dense configurations (10⁶–10⁷ epitopes/cell) [5].
Table 1: Structural Features of Galili Antigen Undecaose
Property | Specification |
---|---|
Glycan Structure | Galα1-3(Galβ1-4GlcNAcβ1-3)₄Galβ1-4Glc |
Molecular Formula | C₇₄H₁₂₄N₄O₅₆ |
Molecular Weight | 1,965.77 Da |
NMR Purity | >90% |
Core Epitope | Galα1-3Galβ1-4GlcNAc-R |
Biological Source | Synthetic or non-primate mammalian glycoconjugates |
The antigen’s biochemical significance lies in its terminal α1-3-linked galactose, which creates an immunodominant configuration absent in humans due to evolutionary gene inactivation [5] [10]. This structure is synthesized by the enzyme α1,3-galactosyltransferase (α1,3GT), which catalyzes the transfer of galactose from UDP-galactose to N-acetyllactosamine (Galβ1-4GlcNAc-R) acceptors [9].
The α-Gal system was first described in 1984 when anti-Gal antibodies were identified as the most abundant natural antibody in humans, constituting ~1% of circulating immunoglobulins [5] [9]. This IgM/IgG antibody binds specifically to α-Gal epitopes on glycolipids and glycoproteins [5]. The discovery emerged from studies on xenotransplantation rejection, where anti-Gal was found to mediate hyperacute rejection of pig organs in humans [5] [10].
Key milestones include:
Table 2: Anti-Gal Antibody Characteristics
Property | Detail |
---|---|
Abundance in Humans | ~1% of total IgG/IgM |
Immunoglobulin Classes | IgG (83% IgG2, 14% IgG1, 2% IgG3, 1% IgG4), IgM |
Production Site | B cells in gastrointestinal lymphoid tissue |
Binding Affinity (KD) | 10⁻⁶–10⁻⁹ M (measured by SPR) |
Pathogenic Roles | Xenograft rejection, red meat allergy, Cetuximab hypersensitivity |
Therapeutic Exploitation | Tumor vaccine targeting, viral vaccine enhancement |
The α-Gal/anti-Gal interaction underpins Cetuximab hypersensitivity: This chimeric antibody (produced in murine SP2/0 cells) expresses α-Gal epitopes on its Fab region, triggering anaphylaxis in sensitized individuals [9].
The absence of α-Gal epitopes in humans, apes, and Old-World monkeys stems from the inactivation of the α1,3GT gene (GGTA1) ~20–30 million years ago [2] [3] [10]. This evolutionary event coincided with the emergence of anti-Gal antibodies, which now serve as a defense mechanism against pathogens expressing α-Gal [3] [10].
Evolutionary Drivers:
Molecular Consequences:
Table 3: Evolutionary Timeline of α-Gal Epitope Loss
Evolutionary Event | Timeframe | Outcome |
---|---|---|
Functional α1,3GT in ancestral mammals | >30 mya | α-Gal epitopes synthesized in all tissues |
GGTA1 inactivation in Old-World primates | 20–30 mya | Cessation of α-Gal synthesis |
Anti-Gal antibody emergence | 20–30 mya | Adaptive humoral response against α-Gal |
CMAH inactivation (Neu5Gc loss) | <6 mya | Anti-Neu5Gc antibody production in humans |
The α-Gal/anti-Gal system exemplifies "evolutionary mismatch": While anti-Gal protects against pathogens, it complicates modern medicine (e.g., xenotransplantation). However, α1,3GT-knockout pigs now enable graft survival by eliminating α-Gal epitopes [2] [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9